[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine
Description
(4-Methoxyphenyl)methylamine is a secondary amine featuring a 4-methoxyphenylmethyl group and a prop-2-en-1-yl (allyl) group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.
Synthetic routes for similar compounds often involve reductive amination or alkylation reactions, as seen in and .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUUVIFIVMIGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86926-56-9 | |
| Record name | [(4-methoxyphenyl)methyl](prop-2-en-1-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylamine typically involves the reaction of 4-methoxybenzyl chloride with allylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Reductive Amination
The allylamine group participates in catalytic hydrogenation for alkylation. For example, reaction with benzaldehyde in the presence of 5% Pt/C under 60°C yields (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine with 98% efficiency .
Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|---|
| Benzaldehyde | 5% Pt/C | Methanol | 60°C | Ambient | 98% |
Mechanistically, the allylamine undergoes hydrogenolysis of the C=N bond formed during imine intermediate generation .
Hydrogenation of the Allyl Group
The prop-2-en-1-yl substituent can be saturated to a propyl group via hydrogenation. Using 10% Pd/C at 40°C under 500 psi H₂ pressure in methanol achieves full conversion to R-1-(4-methoxyphenyl)-2-propylamine .
Kinetic Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 10% Pd/C (0.4 g) |
| Reaction Time | 24 hours |
| Hydrogen Pressure | 500 psi |
This step is critical for synthesizing chiral amine derivatives .
Oxidation Reactions
The allylamine’s double bond is susceptible to epoxidation. While direct experimental data is limited, analogous compounds (e.g., allyl amines) react with peracids like mCPBA to form epoxides . Theoretical pathways suggest:
Nucleophilic Substitution
The primary amine group acts as a nucleophile. For instance, reaction with methyl iodide in THF forms N-methyl derivatives , though yields depend on steric hindrance from the benzyl group .
Comparison with Analogues
| Substrate | Electrophile | Product | Yield |
|---|---|---|---|
| Allylamine | Methyl iodide | N-Methylallylamine | ~75% |
| 4-Methoxybenzylamine | Acetyl chloride | N-Acetyl derivative | ~90% |
Cycloaddition Reactions
The allyl group may undergo [2+2] photocycloaddition under UV light. For example, reaction with electron-deficient alkenes (e.g., maleic anhydride) forms cyclobutane derivatives .
Proposed Pathway
Schiff Base Formation
Condensation with carbonyl compounds (e.g., 4-methoxyacetophenone) generates imines. A patent demonstrates this using p-toluenesulfonic acid in toluene, achieving quantitative yields:
Scientific Research Applications
(4-Methoxyphenyl)methylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and neurodegeneration . By inhibiting STAT3, the compound can reduce the expression of neuroinflammatory proteins and protect against dopaminergic cell loss.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (4-Methoxyphenyl)methylamine with five structural analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Synthesis Method |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₅NO | 177.24 | Allyl, 4-methoxyphenylmethyl | Not reported (inferred) | Likely reductive amination |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl | C₁₃H₁₈ClNO | 241.74 | Conjugated propenyl, allyl | Unknown | Condensation/amination |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 | Ethyl, substituted propan-2-yl | Anticancer, antifungal | Sodium borohydride reduction |
| 4-MA-NBOMe | C₁₈H₂₃NO | 269.38 | 2-Methoxyphenylmethyl, 4-methylphenylpropan-2-yl | Psychoactive | Alkylation |
| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | C₁₁H₁₇NO | 179.26 | Bulky substituent, primary amine | Unknown | Not specified |
Key Observations:
Para-methoxy vs. ortho-methoxy substitution (e.g., 4-MA-NBOMe) significantly impacts receptor binding. Para-substituted compounds often exhibit stronger aromatic π-π interactions in biological systems .
Biological Activity :
- N-Ethyl-1-(4-methoxyphenyl)propan-2-amine demonstrates antifungal and anticancer activity , suggesting the 4-methoxyphenyl group contributes to these effects .
- 4-MA-NBOMe’s psychoactive properties highlight the importance of substituent positioning on CNS activity, implying the target compound may have distinct neurological effects .
Synthetic Routes :
- Reductive amination (using NaBH₄) is common for secondary amines with aromatic substituents .
- Conjugated systems, such as in (2E)-3-(4-methoxyphenyl)prop-2-en-1-ylamine, may require condensation reactions followed by HCl salt formation .
Physicochemical Properties
- Electronic Effects : The electron-donating methoxy group stabilizes the aromatic ring, influencing UV absorption and reactivity in photochemical applications .
Biological Activity
(4-Methoxyphenyl)methylamine, also known as N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine, is an organic compound characterized by a propene chain and a methoxy-substituted phenyl group. Its molecular formula is CHNO, and it has garnered interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects.
Structural Characteristics
The structural formula of the compound is represented as follows:
- Molecular Formula : CHNO
- SMILES : COC1=CC=C(C=C1)CNCC=C
- InChI : InChI=1S/C11H15NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3
Biological Activity Overview
Research into the biological activity of (4-Methoxyphenyl)methylamine has revealed several promising effects:
1. Neuroprotective Effects
Studies indicate that derivatives of this compound exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit amyloidogenesis and cognitive impairment in Alzheimer's disease models. One such study utilized a derivative known as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), which demonstrated significant reductions in memory loss and neuroinflammation in LPS-treated mice .
2. Anti-inflammatory Activity
The compound has been linked to anti-inflammatory mechanisms. The inhibition of pro-inflammatory cytokines and pathways such as NF-kB has been noted in various studies. MMPP was tested for its ability to mitigate LPS-induced inflammation in cultured astrocytes and microglial cells .
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a controlled study, MMPP was administered at doses of 5 mg/kg over one month to evaluate its effects on amyloid-beta accumulation and cognitive function in mice subjected to LPS-induced inflammation. Behavioral tests indicated significant improvement in learning and memory capacities compared to the control group .
Case Study 2: In Vitro Anti-inflammatory Effects
In vitro experiments with BV-2 microglial cells treated with LPS showed that MMPP significantly reduced the release of inflammatory cytokines such as TNF-alpha and IL-6. The compound's mechanism appears to involve the inhibition of STAT3 signaling pathways, which are crucial in mediating inflammatory responses .
Data Tables
Q & A
Q. What comparative studies exist between this compound and its non-allylated analogs?
- Pharmacological comparison : Replace the allyl group with propyl or cyclopropyl moieties. Assess changes in logP (HPLC logD7.4), plasma protein binding (equilibrium dialysis), and CNS penetration (PAMPA-BBB) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
